molecular formula C15H8F3NO3S B2967384 2-(2-trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 22351-77-5

2-(2-trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2967384
CAS No.: 22351-77-5
M. Wt: 339.29
InChI Key: BZTOYAGCOKKEKQ-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a unique structure that combines a trifluoromethanesulfinyl group with an isoindole-1,3-dione core

Scientific Research Applications

2-(2-Trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

The future directions for research on “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” and similar compounds could include further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and selective synthetic methods could be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-(trifluoromethanesulfinyl)aniline with phthalic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the isoindole-1,3-dione ring. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 2-(2-trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets and pathways. The trifluoromethanesulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The isoindole-1,3-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethanesulfinyl)-4-(trifluoromethyl)thiophene: Shares the trifluoromethanesulfinyl group but has a different core structure.

    1-Fluoro-2-trifluoromethanesulfinylbenzene: Similar functional group but lacks the isoindole-1,3-dione core.

Uniqueness

2-(2-Trifluoromethanesulfinylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the trifluoromethanesulfinyl group with the isoindole-1,3-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[2-(trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3NO3S/c16-15(17,18)23(22)12-8-4-3-7-11(12)19-13(20)9-5-1-2-6-10(9)14(19)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTOYAGCOKKEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3S(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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